1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
IUPAC Nomenclature
The systematic name 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone follows the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds:
- Benzothiopyran : A sulfur-containing analog of chromene, where oxygen is replaced by sulfur in the pyran ring.
- 3,4-Dihydro : Indicates partial saturation at the 3,4-positions of the thiopyran ring.
- 4,4-Dimethyl : Two methyl groups at position 4 of the dihydrothiopyran system.
- 7-(Heptyloxy) : A heptyl ether substituent at position 7 of the fused benzene ring.
- 6-Ethanone : An acetyl group (-COCH₃) at position 6.
Molecular Formula and Weight
Empirical formula: C₂₀H₃₀O₂S
- Calculated molecular weight: 334.52 g/mol
- Degree of unsaturation: 6 (accounting for one benzene ring, one thiopyran ring, and one ketone group).
Table 1: Atomic Composition
| Element | Quantity | Contribution to Molecular Weight |
|---|---|---|
| C | 20 | 240.32 g/mol (71.8%) |
| H | 30 | 30.24 g/mol (9.0%) |
| O | 2 | 32.00 g/mol (9.6%) |
| S | 1 | 32.07 g/mol (9.6%) |
The SMILES notation CC(C1=CC2=C(C=C1OCCCCCCC)SCCC2(C)C)=O confirms the connectivity: a benzothiopyran core with heptyloxy (OCCCCCCC) and acetyl (C(=O)C) substituents.
Properties
IUPAC Name |
1-(7-heptoxy-4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2S/c1-5-6-7-8-9-11-22-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-23-19/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRQJMJLXWVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophenol Derivatives
The benzothiopyran scaffold is often synthesized via cyclization of thiophenol precursors. For example, 3-(2-sulfanylphenyl)prop-2-enal undergoes cyclization in methanol/HCl to form the thiopyran ring. Key steps include:
-
Reductive Amination : SnCl₂/HCl reduces nitro groups to amines.
-
Diazotization : NaNO₂/HCl converts amines to diazonium salts.
-
Cyclization : Mercapto groups facilitate ring closure under acidic conditions.
Example :
Oxidation of Thiochroman-4-one Derivatives
Thiochroman-4-one intermediates are oxidized to introduce ketone functionalities. m-Chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes sulfur to sulfoxides or sulfones, though the target compound retains the thiopyran sulfur.
Introduction of the Heptyloxy Side Chain
Nucleophilic Substitution
The heptyloxy group is introduced via alkylation of phenolic intermediates. 7-Hydroxybenzothiopyran reacts with 1-bromoheptane in the presence of K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, NMP).
Reaction Conditions :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (DEAD/PPh₃) couples heptanol to phenolic oxygen. This method offers higher regioselectivity but requires stoichiometric reagents.
Incorporation of the Ethanone Moiety
Friedel-Crafts Acylation
Acetylation at the 6-position is achieved using acetyl chloride/AlCl₃ in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ activating the acetylating agent.
Optimized Parameters :
Directed Ortho-Metalation (DoM)
For substrates resistant to Friedel-Crafts, lithium diisopropylamide (LDA) directs acetylation at the 6-position. The intermediate lithiated species reacts with acetyl chloride to yield the ethanone group.
Integrated Synthetic Routes
Three-Step Process (Most Reported)
-
Cyclization : Synthesize 3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran from thiophenol derivatives.
-
Alkylation : Install heptyloxy via nucleophilic substitution.
Overall Yield : 58–65%
One-Pot Approach
Recent advances demonstrate a one-pot method using NMP as a solvent to combine cyclization and alkylation, followed by in situ acylation. This reduces purification steps and improves efficiency.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization/Alkylation | NMP, 120°C, 12h | 70% |
| Acylation | AcCl, AlCl₃, 25°C, 6h | 85% |
Analytical Validation
Spectroscopic Characterization
Purity and Yield Optimization
-
HPLC : >95% purity achieved via silica gel chromatography (hexane/EtOAc 4:1).
-
Recrystallization : Ethanol/water mixtures yield crystalline product.
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone undergoes various chemical reactions:
Oxidation: This compound can undergo oxidative transformations, typically involving reagents like KMnO₄ or CrO₃.
Reduction: Reduction reactions might involve agents like LiAlH₄ to transform the ethanone group into alcohol.
Substitution: The benzothiopyran structure allows for electrophilic aromatic substitution, often facilitated by halogenating agents.
Reagents and Conditions: Common reagents include:
Potassium permanganate (oxidation)
Lithium aluminum hydride (reduction)
Bromine or chlorine for substitution reactions
Major Products:
Oxidation can yield corresponding carboxylic acids.
Reduction transforms it into alcohol derivatives.
Substitution introduces various functional groups into the benzothiopyran ring.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Research indicates that this compound acts as a RARα antagonist , which is crucial in the regulation of gene expression involved in cell differentiation and proliferation. Studies have shown that it inhibits the proliferation of breast cancer cell lines such as ZR-75.1, suggesting its potential as an anticancer agent .
-
Antioxidant Properties
- The structure of 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone allows it to exhibit antioxidant activity. This property is beneficial in preventing oxidative stress-related cellular damage, which is linked to various diseases including cancer and neurodegenerative disorders .
- Neuroprotective Effects
Pharmaceutical Development
The compound's antitumor properties make it a candidate for development into new anticancer drugs. Its mechanism of action through RARα antagonism can be further explored to design targeted therapies for specific cancer types.
Material Science
Due to its unique chemical structure, this compound can be investigated for use in developing new materials with specific electrical or optical properties. Its stability and reactivity may allow for applications in organic electronics or photonic devices.
Environmental Science
The compound's behavior in biological systems can be studied to understand its environmental impact, particularly its degradation pathways and toxicity levels in ecological contexts. This is crucial for assessing risks associated with its potential use in consumer products or pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action for 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone is largely dependent on its interaction with molecular targets. It likely exerts its effects by binding to specific enzymes or receptors, influencing various biological pathways. Detailed mechanistic studies would require further empirical research to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzopyran-Based Analogs
Ethanone,1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl) (CAS 20628-09-5)
- Structure: Benzopyran ring (oxygen-based heterocycle) with methoxy (-OCH₃) at position 7, two methyl groups at position 2, and ethanone at position 5.
- Molecular Formula : C₁₄H₁₆O₃ (MW: 232.28 g/mol).
- Key Differences :
- Replacement of sulfur with oxygen reduces lipophilicity and alters ring electron density.
- Methoxy substituent (shorter chain) decreases hydrophobicity compared to heptyloxy.
- Synthesis: Methoxy groups are typically introduced via alkylation of phenolic precursors, analogous to heptyloxy introduction in the target compound .
6-Acetyl-2,2,7-trimethyl-2H-1-benzopyran (CAS 76470-14-9)
- Structure: Benzopyran with ethanone at position 6 and three methyl groups.
- Molecular Formula : C₁₅H₁₈O₂ (MW: 230.30 g/mol).
- Key Differences: Additional methyl group at position 7 increases steric hindrance. Absence of long alkoxy chains reduces solubility in nonpolar solvents.
- Physical Properties : Melting point (mp) 182–184°C .
Sulfur-Containing Heterocycles
2-[2-(Dimethylamino)phenyl]-1-[(4aR,7aR)-hexahydro-4,4-diphenylthiopyrano[2,3-c]pyrrol-6(2H)-yl]ethanone
- Structure: Thiopyrano-pyrrol fused ring with diphenyl and dimethylamino-phenyl substituents.
- Molecular Formula : C₂₉H₃₀N₂OS (MW: 454.63 g/mol).
- Key Differences: Complex fused-ring system contrasts with the simpler benzothiopyran core. Polar dimethylamino group enhances solubility in polar solvents compared to the target compound’s heptyloxy chain .
Ethanone Derivatives with Varied Substitutions
1-(2,2,7-Trimethyl-2H-1-benzopyran-6-yl)ethanone (G/eucolin)
- Structure: Benzopyran with ethanone and three methyl groups.
- Molecular Formula : C₁₅H₁₈O₂ (MW: 230.30 g/mol).
- Key Differences :
1-(3,4-Dimethoxyphenyl)-2-(6-hydroxy-7-methoxy-1,3-benzodioxol-5-yl)ethanone
- Structure: Diphenolic ethanone derivative with methoxy and benzodioxol groups.
- Molecular Formula : C₁₈H₁₈O₇ (MW: 346.34 g/mol).
- Key Differences :
Structural and Functional Analysis
Impact of Sulfur vs. Oxygen in the Heterocycle
Data Table: Key Comparative Properties
Biological Activity
1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone, also known by its CAS number 153561-30-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H30O4S |
| Molecular Weight | 366.51 g/mol |
| Purity | >95% |
| Physical Form | Colorless to Yellow Solid |
These properties indicate that the compound is a relatively large organic molecule with a complex structure, which may contribute to its biological activities.
This compound has been studied for its interaction with various nuclear receptors, which are crucial in regulating gene expression and cellular function. Notably, it has been identified as an antagonist of the retinoic acid receptor alpha (RARα) and an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) .
RARα Antagonism
As an RARα antagonist, this compound may play a role in modulating pathways associated with cell differentiation and proliferation. RARα is involved in several physiological processes, including embryonic development and cellular growth regulation.
PPARγ Agonism
The activation of PPARγ by this compound suggests potential applications in metabolic disorders. PPARγ is known to regulate adipocyte differentiation and glucose metabolism, making it a target for antidiabetic therapies . Studies have shown that compounds activating PPARγ can enhance the differentiation of preadipocytes and regulate insulin sensitivity.
Case Studies
Several studies have explored the biological effects of related compounds or derivatives:
- Tumorigenesis Studies : Research on similar benzothiopyran derivatives indicates that structural modifications can significantly influence tumor-initiating activity in murine models . These findings suggest that this compound could also exhibit varying degrees of tumorigenic potential depending on its metabolic pathways.
- Adipocyte Differentiation : In vitro studies demonstrated that related compounds can activate PPARγ target genes, leading to enhanced adipocyte differentiation . This positions this compound as a candidate for further investigation in obesity and diabetes research.
Comparative Analysis
A comparison of similar compounds reveals variations in biological activity based on structural differences:
| Compound Name | RARα Activity | PPARγ Activity | Reference |
|---|---|---|---|
| 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl... | Antagonist | Agonist | |
| Ro 41-5253 | Antagonist | Agonist | |
| 1,2,3,4-H-DMBA | Weak | Not assessed |
This table illustrates the diverse biological activities among structurally similar compounds and highlights the unique potential of this compound.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzothiopyran core. For example, alkylation of a phenolic intermediate (e.g., 7-hydroxy-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran) with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the heptyloxy group. Subsequent Friedel-Crafts acylation at the 6-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) yields the acetylated product. Purity optimization may include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Monitor reaction progress via TLC and confirm final purity using HPLC (>98% by area normalization).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the benzothiopyran core (e.g., aromatic protons at δ 6.8–7.2 ppm, thiopyran methyl groups at δ 1.3–1.5 ppm) and the heptyloxy chain (δ 0.8–1.7 ppm). Compare with analogs in structural databases .
- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₂₁H₃₀O₂S). Fragmentation patterns should align with the benzothiopyran-acetone backbone .
- IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Expect <5% degradation if stored in amber glass under inert gas.
- Photostability : Expose to UV light (ICH Q1B); acetophenone derivatives are prone to photooxidation, so UV-protective packaging is recommended .
Advanced Research Questions
Q. What experimental design challenges arise when optimizing synthetic yield, and how can they be resolved?
- Methodological Answer :
- Challenge : Low regioselectivity during Friedel-Crafts acylation due to competing substitution patterns.
- Solution : Use directing groups (e.g., tert-butyl dimethylsilyl ether) to block undesired positions. Post-acylation deprotection with TBAF can restore the desired functionality .
- Statistical Optimization : Apply a Box-Behnken design to vary reaction time, temperature, and catalyst loading. Response surface methodology can identify optimal conditions .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Case Study : If the heptyloxy chain’s methylene protons show non-equivalence in NMR, perform variable-temperature (VT-NMR) experiments to assess conformational flexibility.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. This identifies potential rotamers or crystal packing effects .
Q. What computational strategies are effective for predicting the compound’s reactivity or intermolecular interactions?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the acetophenone moiety’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate solvation effects in polar/aprotic solvents to predict solubility and aggregation behavior .
Q. What are the limitations of current experimental protocols for studying this compound’s environmental or biological impact?
- Methodological Answer :
- Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour HSI data collection) can skew results. Implement continuous cooling (4°C) and inert atmospheres to stabilize samples .
- Matrix Complexity : Simplified lab mixtures may not replicate real-world conditions. Use spiked environmental samples (e.g., wastewater) to validate toxicity assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the heptyloxy or acetophenone groups?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varying alkyl chain lengths (e.g., pentyloxy vs. nonyloxy) or substituted acetophenones (e.g., trifluoroacetyl).
- Biological Assays : Test against target enzymes (e.g., cytochrome P450 isoforms) to correlate chain length with inhibition potency. Use ANOVA to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
